molecular formula C13H16O2 B1323600 Ethyl 3-(but-3-enyl)benzoate CAS No. 731772-84-2

Ethyl 3-(but-3-enyl)benzoate

Cat. No.: B1323600
CAS No.: 731772-84-2
M. Wt: 204.26 g/mol
InChI Key: KIQZPSZAZDMFDY-UHFFFAOYSA-N
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Description

Ethyl 3-(but-3-enyl)benzoate is an organic compound belonging to the family of benzoates. It is characterized by its ester functional group, which is derived from benzoic acid and an alcohol. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(but-3-enyl)benzoate typically involves the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. One common method involves the use of sulfuric acid or a cation exchange resin as a catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, the synthesis of ethyl benzoate derivatives can be optimized using integrated batch reactive distillation columns. This method enhances the conversion efficiency and purity of the product by maintaining the reactants in the reaction zone and minimizing the need for excess alcohol .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(but-3-enyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(but-3-enyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(but-3-enyl)benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl benzoate: A simpler ester derived from benzoic acid and ethanol.

    Methyl benzoate: An ester derived from benzoic acid and methanol.

    Butyl benzoate: An ester derived from benzoic acid and butanol.

Uniqueness: Ethyl 3-(but-3-enyl)benzoate is unique due to the presence of the but-3-enyl group, which imparts distinct chemical and physical properties compared to other benzoate esters.

Properties

IUPAC Name

ethyl 3-but-3-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-5-7-11-8-6-9-12(10-11)13(14)15-4-2/h3,6,8-10H,1,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQZPSZAZDMFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641152
Record name Ethyl 3-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-84-2
Record name Ethyl 3-(3-buten-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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